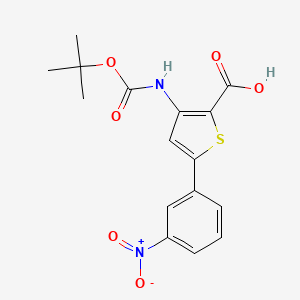![molecular formula C6H9F3S B13510319 rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B13510319.png)
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Methanethiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mécanisme D'action
The mechanism of action of rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic regions of proteins and enzymes. The thiol group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-(trifluoromethyl)styrene: Another fluorinated compound with a trifluoromethyl group attached to a styrene moiety.
Difluoromethylated Compounds: Compounds containing difluoromethyl groups, which exhibit similar chemical properties but differ in their reactivity and applications.
Uniqueness
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol is unique due to its combination of a trifluoromethyl group and a cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C6H9F3S |
|---|---|
Poids moléculaire |
170.20 g/mol |
Nom IUPAC |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol |
InChI |
InChI=1S/C6H9F3S/c7-6(8,9)5-2-1-4(5)3-10/h4-5,10H,1-3H2/t4-,5+/m0/s1 |
Clé InChI |
LBYJVMIBVUUFKE-CRCLSJGQSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1CS)C(F)(F)F |
SMILES canonique |
C1CC(C1CS)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


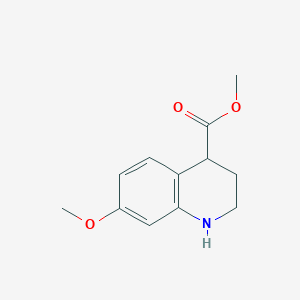
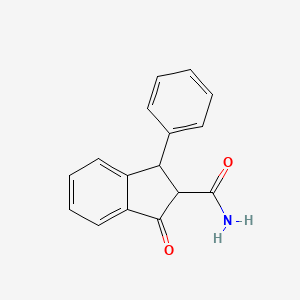
![Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13510253.png)

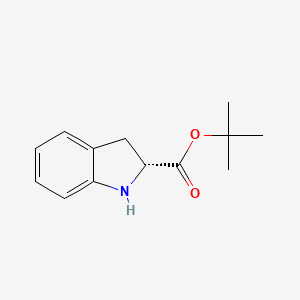
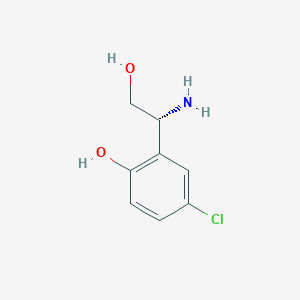
![{9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride](/img/structure/B13510278.png)

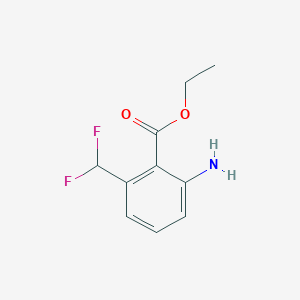
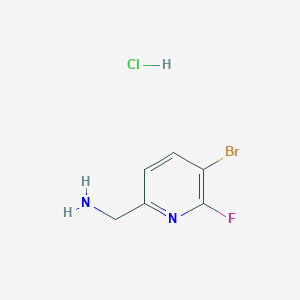
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate](/img/structure/B13510294.png)

![2-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13510308.png)
